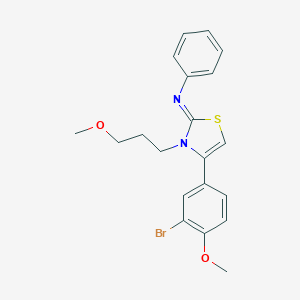
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPA is a heterocyclic compound that belongs to the pyrazole family, which has been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit significant antioxidant activity in various in vitro and in vivo models. (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to exhibit anti-inflammatory and neuroprotective effects, which makes it a potential candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One potential direction is to explore its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Another potential direction is to investigate its potential as a material for the development of antioxidant coatings and films. Additionally, more studies are needed to fully understand the mechanism of action of (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its potential side effects.
Méthodes De Synthèse
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be synthesized through a multistep process that involves the condensation of 4-chlorobenzaldehyde and phenylhydrazine to form 4-chloro-phenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate to form the corresponding pyrazole derivative. The final step involves the conversion of the ethyl ester to the nitrile using a suitable reagent.
Applications De Recherche Scientifique
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Formule moléculaire |
C17H14ClN3 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H14ClN3/c18-15-8-6-14(7-9-15)17(12-19)21-11-10-16(20-21)13-4-2-1-3-5-13/h1-9,17H,10-11H2 |
Clé InChI |
NYKLPCLKDJXQII-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)



![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)


![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)